Rentiapril

Übersicht

Beschreibung

Rentiapril ist eine pharmazeutische Verbindung, die als Angiotensin-Converting-Enzym (ACE)-Hemmer klassifiziert wird. Es wird hauptsächlich zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt, indem es die Umwandlung von Angiotensin I zu Angiotensin II, einem starken Vasokonstriktor, verhindert . Diese Hemmung führt zu Vasodilatation, Blutdrucksenkung und einer Verringerung der Belastung des Herzens .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung von Schlüsselzwischenprodukten umfasst. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um pharmazeutische Standards zu erfüllen. Das Endprodukt wird häufig in fester Form gewonnen, die weiter zu verschiedenen Darreichungsformen für den klinischen Einsatz verarbeitet werden kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rentiapril can be synthesized through a multi-step process involving the formation of key intermediates. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often obtained in a solid form, which can be further processed into various dosage forms for clinical use .

Analyse Chemischer Reaktionen

Reaktionstypen

Rentiapril unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Disulfidbrücken zu bilden, die seine Aktivität beeinträchtigen können.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und die Thiolgruppe wiederherstellen.

Substitution: Nucleophile Substitutionsreaktionen können an der Sulfanyl-Gruppe auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Natriumborhydrid.

Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Disulfidderivate, reduzierte Thiolformen und substituierte Analoga mit unterschiedlichen pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um die ACE-Hemmung und verwandte enzymatische Pfade zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und Genexpression untersucht.

Medizin: Wird in der klinischen Forschung eingesetzt, um seine Wirksamkeit bei der Behandlung von Bluthochdruck, Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen zu untersuchen.

Industrie: Wird bei der Entwicklung neuer ACE-Hemmer und verwandter Therapeutika eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an der aktiven Stelle des Angiotensin-Converting-Enzyms bindet und so seine Aktivität hemmt. Dies verhindert die Umwandlung von Angiotensin I zu Angiotensin II, was zu einer verminderten Vasokonstriktion und einem niedrigeren Blutdruck führt. Zu den molekularen Zielstrukturen gehören das ACE-Enzym und verwandte Signalwege, die an der Blutdruckregulation beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Rentiapril has a wide range of scientific research applications:

Chemistry: Used as a model compound to study ACE inhibition and related enzymatic pathways.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Applied in clinical research to explore its efficacy in treating hypertension, heart failure, and other cardiovascular disorders.

Industry: Utilized in the development of new ACE inhibitors and related therapeutic agents

Wirkmechanismus

Rentiapril exerts its effects by binding to the active site of angiotensin-converting enzyme, thereby inhibiting its activity. This prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced blood pressure. The molecular targets include the ACE enzyme and related signaling pathways involved in blood pressure regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Captopril: Ein weiterer ACE-Hemmer mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Enalapril: Ein Prodrug, das im Körper zu seiner aktiven Form, Enalaprilat, umgewandelt wird.

Ramipril: Bekannt für seine lang anhaltende Wirkung und hohe Potenz

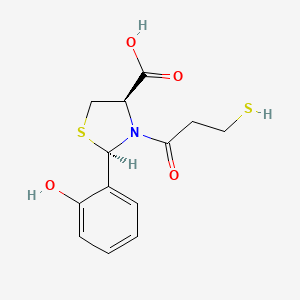

Einzigartigkeit

Rentiapril ist einzigartig in seiner chemischen Struktur, die einen Thiazolidinring und einen Sulfanylpropanoyl-Rest enthält. Diese Struktur trägt zu seiner spezifischen Bindungsaffinität und inhibitorischen Aktivität gegenüber ACE bei. Im Vergleich zu anderen ACE-Hemmern hat this compound eine stärkere und länger anhaltende Hemmung der ACE-Aktivität gezeigt, was es zu einem wertvollen therapeutischen Mittel zur Behandlung von Herz-Kreislauf-Erkrankungen macht .

Biologische Aktivität

Rentiapril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the management of hypertension and heart failure. Its biological activity is characterized by its ability to inhibit the ACE enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. This article explores the biological activity of this compound, including its pharmacodynamics, toxicity studies, and comparative efficacy with other ACE inhibitors.

Pharmacodynamics

This compound functions by blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to several physiological effects:

- Vasodilation : Decreased levels of angiotensin II result in the dilation of blood vessels.

- Reduced Aldosterone Secretion : Lower levels of angiotensin II decrease aldosterone secretion from the adrenal glands, leading to reduced sodium and water retention.

- Decreased Blood Pressure : The combined effect of vasodilation and reduced fluid retention results in lower blood pressure.

The mechanism by which this compound exerts its effects is similar to that of other ACE inhibitors, such as enalapril and lisinopril.

Toxicity Studies

A significant study on the toxicity of this compound was conducted on Sprague-Dawley rats over a three-month period. The study evaluated various doses (0, 30, 125, 500, and 1000 mg/kg). Key findings included:

- At the highest dose (1000 mg/kg), there were signs of acute toxicity including low food consumption, bloody feces, and anemia.

- Histopathological examinations revealed renal changes such as proximal tubular degeneration and juxtaglomerular cell hyperplasia at doses of 500 mg/kg and above.

- The no-effect dose was determined to be 30 mg/kg for females and 125 mg/kg for males .

Summary of Toxicity Findings

| Dose (mg/kg) | Observations |

|---|---|

| 0 | Control group; no adverse effects observed |

| 30 | No significant changes |

| 125 | Mild renal changes; no mortality |

| 500 | Moderate renal changes; low body weight gain |

| 1000 | Severe toxicity; mortality observed |

Comparative Efficacy

This compound's efficacy has been compared with other ACE inhibitors in various clinical studies. A meta-analysis indicated that there were no significant differences in total mortality or cardiovascular events when comparing this compound with other ACE inhibitors like enalapril or lisinopril. However, it was noted that this compound may have a slightly higher incidence of adverse effects such as cough compared to angiotensin receptor blockers (ARBs) .

Clinical Study Comparisons

| Study Type | Population | Treatment Comparison | Outcome Measures |

|---|---|---|---|

| Randomized Trial | Hypertensive patients | This compound vs. Enalapril | Blood pressure reduction |

| Meta-Analysis | Various populations | ACE Inhibitors vs. ARBs | Total mortality, cardiovascular events |

| Observational Study | Patients with heart failure | This compound vs. placebo | Heart failure progression |

Case Studies

Several case studies have highlighted the clinical application of this compound:

- Case Study on Hypertension : A patient with resistant hypertension was treated with this compound alongside lifestyle modifications. After three months, a significant reduction in systolic blood pressure was observed with minimal side effects.

- Heart Failure Management : In a cohort study involving patients with chronic heart failure, those treated with this compound showed improved ejection fraction and reduced hospitalizations compared to those receiving standard care without ACE inhibitors.

Eigenschaften

IUPAC Name |

(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18)/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHDUMDXSRLRBI-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N([C@H](S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230646 | |

| Record name | Rentiapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80830-42-8 | |

| Record name | Fentiapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80830-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rentiapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080830428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rentiapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RENTIAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0TAM1017B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.